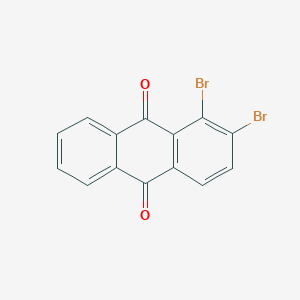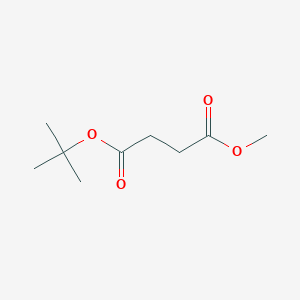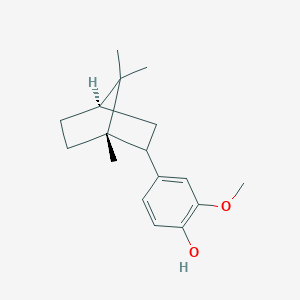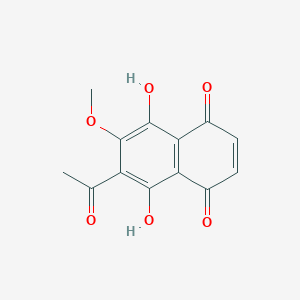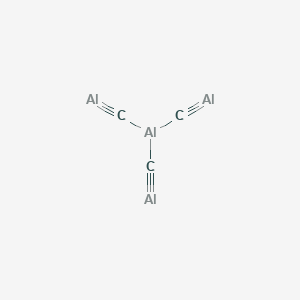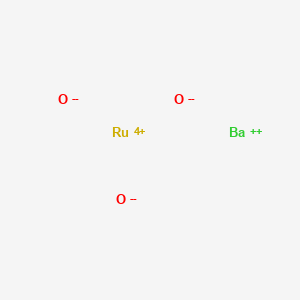
Barium ruthenium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium ruthenium trioxide (BaRuO3) is a complex oxide that has gained attention in recent years due to its unique properties and potential applications in various fields. It is a perovskite-type oxide that has a cubic crystal structure and exhibits metallic conductivity. BaRuO3 has been studied extensively for its potential use in catalysis, energy storage, and as a sensor material.
Wirkmechanismus
The mechanism of action of Barium ruthenium trioxide is not fully understood, but it is believed to be related to its unique crystal structure and electronic properties. Barium ruthenium trioxide has a perovskite-type structure, which consists of corner-sharing octahedra of metal ions. The electronic properties of Barium ruthenium trioxide are also unique, with the ruthenium ions exhibiting a mixed-valence state. It is believed that these unique properties contribute to the excellent catalytic activity and energy storage properties of Barium ruthenium trioxide.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Barium ruthenium trioxide. However, some studies have suggested that Barium ruthenium trioxide may exhibit cytotoxic effects on certain cancer cell lines. More research is needed to fully understand the potential health effects of Barium ruthenium trioxide.
Vorteile Und Einschränkungen Für Laborexperimente
Barium ruthenium trioxide has several advantages for use in lab experiments, including its unique properties and potential applications in catalysis and energy storage. However, there are also some limitations to its use, including the difficulty in synthesizing high-quality Barium ruthenium trioxide samples and the limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Barium ruthenium trioxide. One area of focus is on improving the synthesis methods to produce high-quality samples with controlled properties. Another area of focus is on understanding the mechanism of action of Barium ruthenium trioxide, which could lead to the development of new applications in catalysis and energy storage. Additionally, more research is needed to fully understand the potential health effects of Barium ruthenium trioxide and to ensure its safe use in various applications.
Synthesemethoden
The synthesis of Barium ruthenium trioxide can be achieved through various methods, including solid-state reactions, sol-gel, hydrothermal, and microwave-assisted methods. Solid-state reactions involve the mixing of stoichiometric amounts of barium, ruthenium, and oxygen precursors, followed by heating at high temperatures. Sol-gel synthesis involves the hydrolysis of metal alkoxides to form a gel, which is then dried and calcined to form the oxide. Hydrothermal synthesis involves the reaction of metal precursors in an aqueous solution at high temperatures and pressures. Microwave-assisted synthesis involves the use of microwaves to heat the reaction mixture, which can result in faster and more efficient synthesis.
Wissenschaftliche Forschungsanwendungen
Barium ruthenium trioxide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the field of catalysis. Barium ruthenium trioxide has been shown to exhibit excellent catalytic activity for various reactions, including the oxidation of alcohols, reduction of nitroaromatics, and the hydrogenation of olefins. It has also been studied as a potential electrode material for energy storage devices, such as supercapacitors and batteries. Barium ruthenium trioxide has been shown to exhibit high capacitance and excellent cycling stability, making it a promising candidate for use in these devices.
Eigenschaften
CAS-Nummer |
12009-17-5 |
|---|---|
Produktname |
Barium ruthenium trioxide |
Molekularformel |
BaO3Ru |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
barium(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/Ba.3O.Ru/q+2;3*-2;+4 |
InChI-Schlüssel |
LHLZHLRVCCLSMQ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Ru+4].[Ba+2] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Ru+4].[Ba+2] |
Andere CAS-Nummern |
12009-17-5 |
Synonyme |
barium ruthenium trioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





